4-Naphthalen-2-yl-benzoic acid
CAS No.: 106359-70-0
Cat. No.: VC20760076
Molecular Formula: C17H12O2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106359-70-0 |
---|---|
Molecular Formula | C17H12O2 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | 4-naphthalen-2-ylbenzoic acid |
Standard InChI | InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19) |
Standard InChI Key | KICDLSXFZOBMEW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O |
Introduction
Fundamental Characteristics
Chemical Identity
4-Naphthalen-2-yl-benzoic acid is an aromatic carboxylic acid with a naphthalene ring attached at the para position of benzoic acid. It is identified in chemical databases by the CAS Registry Number 106359-70-0 and has a PubChem CID of 2760152 . The compound is also known by several synonyms, including 4-(naphthalen-2-yl)benzoic acid and 4-naphthalen-2-ylbenzoic acid . This organic molecule belongs to the broader class of biaryl compounds featuring a carboxylic acid functional group.
Structural Properties
The molecular structure of 4-Naphthalen-2-yl-benzoic acid consists of a benzoic acid unit with a naphthalene ring substituent at the para position. The compound has a molecular formula of C17H12O2 and a molecular weight of 248.27 g/mol . The structural characteristics can be further represented through various chemical identifiers as shown in Table 1.
Table 1: Structural Identifiers of 4-Naphthalen-2-yl-benzoic acid
Identifier Type | Value |
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IUPAC Name | 4-naphthalen-2-ylbenzoic acid |
InChI | InChI=1S/C17H12O2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11H,(H,18,19) |
InChIKey | KICDLSXFZOBMEW-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(=O)O |
CAS Number | 106359-70-0 |
The molecule features two aromatic ring systems: a benzoic acid moiety and a naphthalene unit. The naphthalene substituent is connected to the benzoic acid at the para position relative to the carboxylic acid group. This configuration results in an extended π-conjugated system that influences the compound's physical, chemical, and electronic properties.
Physical and Chemical Properties
Chemical Properties
The chemical properties of 4-Naphthalen-2-yl-benzoic acid are primarily dictated by the carboxylic acid functional group and the extended aromatic system. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases and undergoing esterification with alcohols. The pKa of the carboxylic acid group is expected to be similar to that of benzoic acid (approximately 4.2), potentially with slight modifications due to the electronic effects of the naphthalene substituent.
The extended π-conjugated system, comprising both the benzoic acid and naphthalene rings, contributes to the compound's stability and potential for π-π interactions. These interactions are particularly relevant for applications in crystal engineering, supramolecular chemistry, and material science. Additionally, the naphthalene moiety provides sites for electrophilic aromatic substitution reactions, while the carboxylic acid group offers opportunities for further functionalization.
Synthesis and Preparation
Purification Methods
Purification of 4-Naphthalen-2-yl-benzoic acid likely follows standard procedures for aromatic carboxylic acids. These may include recrystallization from appropriate solvent systems, column chromatography, and acid-base extraction techniques. The relatively high melting point expected for this compound, due to its aromatic nature and potential for hydrogen bonding through the carboxylic acid group, would facilitate purification by recrystallization.
Applications and Research Context
Related Compounds Research
Research on structurally related compounds provides context for understanding the potential significance of 4-Naphthalen-2-yl-benzoic acid. For instance, fluorinated derivatives such as 2-Fluoro-4-(naphthalen-2-YL)benzoic acid and 4-Fluoro-3-(naphthalen-2-YL)benzoic acid have been studied for various applications.
Table 2: Comparison of 4-Naphthalen-2-yl-benzoic acid with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
4-Naphthalen-2-yl-benzoic acid | C17H12O2 | 248.27 | Base structure |
2-Fluoro-4-(naphthalen-2-YL)benzoic acid | C17H11FO2 | 266.27 | Fluorine at ortho position |
4-Fluoro-3-(naphthalen-2-YL)benzoic acid | C17H11FO2 | 266.27 | Fluorine at para position, naphthalene at meta position |
The development of synthetic methodologies for related compounds, such as the improved process for 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid involving Cu₂O-catalyzed, ligand-free Ullmann–Goldberg coupling , suggests that similar approaches might be applicable to the efficient synthesis of 4-Naphthalen-2-yl-benzoic acid.
Parameter | Information |
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GHS Hazard Statement | H315 (100%): Causes skin irritation |
GHS Pictogram | Warning |
Target Organ | Skin |
Recommended PPE | Gloves, safety glasses, lab coat |
Incompatibilities | Strong oxidizing agents, strong bases |
Current Research and Future Perspectives
Current Research Gaps
The available research on 4-Naphthalen-2-yl-benzoic acid reveals several knowledge gaps that warrant further investigation:
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Comprehensive Physical Data: More complete experimental determination of physical properties including melting point, solubility parameters, and spectroscopic characteristics would enhance understanding of this compound.
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Optimized Synthetic Routes: Development of efficient, scalable synthetic methods specifically tailored for 4-Naphthalen-2-yl-benzoic acid would facilitate its wider application.
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Biological Activity Assessment: Systematic evaluation of potential biological activities, particularly given the importance of biaryl structures in medicinal chemistry.
Future Research Directions
Several promising research directions could enhance the understanding and application of 4-Naphthalen-2-yl-benzoic acid:
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Structure-Property Relationships: Investigation of how structural modifications affect physical, chemical, and biological properties could guide the rational design of derivatives with enhanced properties.
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Supramolecular Chemistry: Exploration of self-assembly behavior and interactions with other molecules could reveal applications in crystal engineering and supramolecular materials.
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Functional Materials: Development of functional materials such as organic semiconductors, sensors, or photonic materials based on the extended π-conjugated system of 4-Naphthalen-2-yl-benzoic acid.
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Catalytic Applications: Assessment of potential catalytic applications, particularly through derivatization to form metal complexes or organocatalysts.
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